1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure and the presence of an amino group attached to a methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-amino-1-cyclobutanecarboxylic acid with 3-methoxyphenyl ethylamine under controlled conditions. The reaction is often carried out in the presence of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group and methoxyphenyl moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
N-Boc-1-aminocyclobutanecarboxylic acid: Similar in structure but with a tert-butoxycarbonyl protecting group.
1-Amino-1-cyclobutanecarboxylic acid: Lacks the methoxyphenyl ethyl side chain.
Cyclobutane derivatives: Various cyclobutane-containing compounds with different functional groups
Uniqueness: 1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its specific combination of a cyclobutane ring, an amino group, and a methoxyphenyl ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-11-5-2-4-10(8-11)12(9-15)14(13(16)17)6-3-7-14/h2,4-5,8,12H,3,6-7,9,15H2,1H3,(H,16,17) |
InChI Key |
GNBNANUUSUJJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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